molecular formula C26H22N4O3 B2880508 1-苄基-N-(4-甲氧基苯基)-7-甲基-4-氧代-1,4-二氢吡啶并[1,2-a]吡咯并[2,3-d]嘧啶-2-甲酰胺 CAS No. 900875-33-4

1-苄基-N-(4-甲氧基苯基)-7-甲基-4-氧代-1,4-二氢吡啶并[1,2-a]吡咯并[2,3-d]嘧啶-2-甲酰胺

货号 B2880508
CAS 编号: 900875-33-4
分子量: 438.487
InChI 键: BNRKFHVYSFTYTJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines is a well-studied area with numerous methods described in the literature . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributes to activity enhancement .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic system with a pyrimidine ring fused to a pyrrole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other pyrimidines. Pyrimidines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .

科学研究应用

Anticancer Activity

The pyrrolo[2,3-d]pyrimidine moiety is a significant pharmacophore in the design of anticancer drugs. Compounds with this structure have been shown to exhibit potent antiproliferative effects against various cancer cell lines, including breast cancer . The compound’s ability to inhibit cyclin-dependent kinases (CDKs) makes it a promising candidate for targeted cancer therapies, particularly for estrogen receptor-positive (ER+) breast cancer.

CDK Inhibition for Breast Cancer Treatment

Selective inhibition of CDK4/6 has emerged as an effective treatment strategy for ER+ advanced breast cancer. The compound’s structural similarity to known CDK4/6 inhibitors like ribociclib and palbociclib suggests its potential use in combination with endocrine therapy to improve patient outcomes in terms of progression-free survival and overall survival .

Targeted Therapy for Triple-Negative Breast Cancer

The compound has shown higher anticancer activity against triple-negative breast cancer cells compared to ribociclib, indicating its potential as a more effective treatment option for this aggressive and difficult-to-treat form of breast cancer .

Structure-Activity Relationship (SAR) Studies

The compound’s pyrimidine core is a versatile scaffold for the development of new anticancer agents. SAR studies can explore the relationship between the compound’s structure and its biological activity, leading to the design of more potent and efficacious anticancer drugs .

Chemical Synthesis and Drug Design

The compound’s complex structure provides a rich framework for chemical synthesis studies. It can serve as a model compound for developing novel synthetic routes and methodologies, which are crucial for the advancement of medicinal chemistry and drug design .

Pharmacological Research

Due to its structural resemblance to nucleotide bases, the compound can be used in pharmacological research to study its interaction with DNA and RNA, providing insights into its mechanism of action and potential therapeutic applications .

未来方向

The future directions for research on this compound could include further exploration of its pharmacological effects, development of new synthesis methods, and investigation of its potential applications in medicine .

属性

IUPAC Name

6-benzyl-N-(4-methoxyphenyl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3/c1-17-8-13-23-28-24-21(26(32)30(23)15-17)14-22(29(24)16-18-6-4-3-5-7-18)25(31)27-19-9-11-20(33-2)12-10-19/h3-15H,16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRKFHVYSFTYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。